molecular formula C18H13N3OS3 B10877860 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10877860
M. Wt: 383.5 g/mol
InChI Key: KNMWJJNIILPPKH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both benzothiazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and thiazole intermediates:

  • Synthesis of Benzothiazole Intermediate

      Starting Material: 2-aminothiophenol

      Reagent: Carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂)

      Conditions: Reflux in ethanol

      Product: 2-mercaptobenzothiazole

  • Synthesis of Thiazole Intermediate

      Starting Material: 4-phenylthioamide

      Reagent: Bromine (Br₂) in acetic acid

      Conditions: Room temperature

      Product: 4-phenyl-1,3-thiazole

  • Coupling Reaction

      Starting Materials: 2-mercaptobenzothiazole and 4-phenyl-1,3-thiazole

      Reagent: Chloroacetyl chloride

      Conditions: Base such as triethylamine (TEA) in dichloromethane (DCM)

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

      Conditions: Aqueous or organic solvents

      Products: Sulfoxides or sulfones

  • Reduction

      Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous solvents

      Products: Reduced thiazole or benzothiazole derivatives

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS)

      Conditions: Organic solvents

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Solvents: Ethanol, dichloromethane, acetic acid

    Catalysts: Acid or base catalysts depending on the reaction

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. The presence of both benzothiazole and thiazole rings contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and interact with DNA makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    4-Phenyl-1,3-thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide apart is the combination of both benzothiazole and thiazole rings in a single molecule. This dual presence enhances its biological activity and broadens its range of potential applications. Its unique structure allows for interactions with multiple biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H13N3OS3

Molecular Weight

383.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N3OS3/c22-16(11-24-18-20-13-8-4-5-9-15(13)25-18)21-17-19-14(10-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21,22)

InChI Key

KNMWJJNIILPPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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